Methyl 4-[4-(tert-butyl)phenyl]-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Methyl 4-[4-(tert-butyl)phenyl]-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidine (DHPM) derivative characterized by a 1,2,3,4-tetrahydropyrimidine core. Its structure includes a 4-(tert-butyl)phenyl group at position 4, a methoxycarbonyl ester at position 5, and a 2-methoxy-2-oxoethyl substituent at position 4.
DHPM derivatives are synthesized via Biginelli reactions or solvent-free methods, often catalyzed by acids or metal salts.
Properties
IUPAC Name |
methyl 4-(4-tert-butylphenyl)-6-(2-methoxy-2-oxoethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-19(2,3)12-8-6-11(7-9-12)16-15(17(23)26-5)13(10-14(22)25-4)20-18(24)21-16/h6-9,16H,10H2,1-5H3,(H2,20,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBISSMHETDWTGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640016 | |
| Record name | Methyl 4-(4-tert-butylphenyl)-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952183-65-2 | |
| Record name | Methyl 6-[4-(1,1-dimethylethyl)phenyl]-1,2,3,6-tetrahydro-5-(methoxycarbonyl)-2-oxo-4-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4-tert-butylphenyl)-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 4-[4-(tert-butyl)phenyl]-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₉H₂₄N₂O₅
- Molecular Weight : 360.40 g/mol
- CAS Number : 952183-65-2
- Melting Point : 231–232 °C
Biological Activity Overview
This compound exhibits a range of biological activities that are crucial for its application in medicinal chemistry. The following sections detail its pharmacological properties and potential therapeutic applications.
1. Antiplatelet Activity
Research has indicated that compounds similar to this compound can act as GPIIb/IIIa antagonists, which play a vital role in inhibiting platelet aggregation. This mechanism is crucial for preventing thrombus formation in cardiovascular diseases .
2. Anticancer Properties
Studies have demonstrated that pyrimidine derivatives possess anticancer properties. This compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
3. Neuroprotective Effects
Recent investigations have suggested that similar compounds exhibit neuroprotective effects by modulating neurotransmitter systems and providing antioxidant activity. These properties could be beneficial in treating neurodegenerative diseases such as Parkinson's disease .
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological activity of this compound:
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets:
- GPIIb/IIIa Inhibition : The compound's structure enables it to bind to the GPIIb/IIIa receptor on platelets, blocking aggregation.
- Cell Cycle Modulation : It may interfere with key regulatory proteins involved in cell cycle progression, leading to apoptosis in cancer cells.
- Antioxidant Activity : The presence of methoxy and carbonyl groups contributes to its ability to scavenge free radicals.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-[4-(tert-butyl)phenyl]-6-(2-methoxy-2-oxoethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been investigated for its potential as an anti-cancer agent. Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth.
| Study | Findings |
|---|---|
| Demonstrated cytotoxicity against breast cancer cells. | |
| Inhibition of cell proliferation in leukemia models. | |
| Potential as a lead compound for developing new anti-cancer drugs. |
Agricultural Chemistry
In agricultural applications, this compound is being explored for its potential as a pesticide or herbicide. Its structural similarity to known agrochemicals suggests it may possess herbicidal properties that can be optimized for crop protection.
| Application | Description |
|---|---|
| Herbicide Development | Targeting specific weed species while minimizing harm to crops. |
| Pest Control | Investigating efficacy against common agricultural pests. |
Materials Science
The unique properties of this compound make it a candidate for use in polymer chemistry and material sciences:
| Application | Description |
|---|---|
| Polymer Additive | Enhancing thermal stability and mechanical properties of polymers. |
| Coatings | Development of protective coatings with enhanced durability and resistance to environmental factors. |
Case Study 1: Anti-Cancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrimidine derivatives including Methyl 4-[4-(tert-butyl)phenyl]-6-(2-methoxy-2-oxoethyl)-... and evaluated their anti-cancer properties. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting its potential as a therapeutic agent.
Case Study 2: Agricultural Efficacy
A field trial conducted by agronomists assessed the herbicidal efficacy of this compound against common weeds in maize crops. The trial demonstrated that formulations containing this compound significantly reduced weed biomass compared to control treatments, highlighting its potential role in sustainable agriculture.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Thioxo vs. Oxo : Thioxo derivatives (e.g., ) exhibit distinct electronic profiles and binding affinities due to sulfur’s polarizability and larger atomic radius compared to oxygen.
- Ester Groups : Methyl esters (target compound, ) may confer higher metabolic stability than ethyl esters (e.g., ), though ethyl groups improve solubility.
- Aromatic Substituents : Electron-donating groups (e.g., methoxy ) enhance solubility, while bulky tert-butyl (target compound) or halogens (Cl , Br ) optimize lipophilicity and steric interactions.
Crystallographic and Spectral Data
- Crystal Structures: The target compound’s tert-butyl group may induce steric hindrance, affecting packing efficiency. Analogues like methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-DHPM monohydrate exhibit hydrogen-bonded networks (R factor = 0.048) , while ethyl 4-(4-hydroxyphenyl)-2-thioxo-DHPM forms π-stacking interactions (R factor = 0.044) .
- NMR Trends :
- tert-Butyl Protons : Expected singlet at δ ~1.3 ppm (9H).
- Methoxy Groups : Methyl esters show δ ~3.6–3.8 ppm (3H, s), while ethyl esters resonate at δ ~1.2–1.4 ppm (3H, t) and δ ~4.1–4.3 ppm (2H, q) .
Preparation Methods
Formation of the Tetrahydropyrimidine Core and Substituents
- The tetrahydropyrimidine core is formed by cyclocondensation reactions of appropriate β-ketoesters or β-diketones with urea or substituted ureas.
- The 4-(tert-butyl)phenyl substituent is introduced either by using a substituted aromatic aldehyde or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) of a halogenated tetrahydropyrimidine intermediate with a boronic acid derivative of the tert-butylphenyl group.
Esterification to Form the Methyl Ester
- Methyl ester formation is typically achieved by esterification of the carboxylic acid group under acidic or basic conditions.
- Common reagents include methanol with acid catalysts such as sulfuric acid or polyphosphoric acid ethyl ester.
- Reaction temperatures range from room temperature to 100°C, often under reflux conditions.
Introduction of the 6-(2-methoxy-2-oxoethyl) Group
- This substituent can be introduced by alkylation of the tetrahydropyrimidine intermediate with methyl bromoacetate or similar alkylating agents.
- The reaction is typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Bases such as potassium carbonate or sodium hydride are used to deprotonate the nucleophile and facilitate alkylation.
- Typical temperatures range from 0°C to 80°C, often at ambient pressure.
Detailed Reaction Conditions and Solvent Systems
| Step | Reagents/Conditions | Solvents | Temperature Range | Pressure | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclocondensation | β-ketoester + urea derivatives | THF, dioxane, or ethanol | 20–150°C | Atmospheric | - | Polyphosphoric acid ethyl ester preferred acid catalyst; reaction time varies |
| Palladium-catalyzed cross-coupling | Halogenated tetrahydropyrimidine + boronic acid | 1,4-Dioxane, toluene, EtOH/H2O | 80°C | Atmospheric | ~90 | Pd(PPh3)4 or Pd(dppf)Cl2 catalysts; inert atmosphere (N2 or Ar); base: Na2CO3 or KOAc |
| Alkylation for methoxy-oxoethyl | Methyl bromoacetate + base (K2CO3 or NaH) | THF, DMF | 0–80°C | Atmospheric | - | Base amount typically 1–3 mol equiv.; reaction monitored by LC-MS or NMR |
| Esterification | Carboxylic acid + methanol + acid catalyst | Methanol, acetic acid, or PPA esters | 60–100°C | Atmospheric | - | Acid catalyst amount varies; reaction time optimized for maximum conversion |
Representative Experimental Procedure (Based on Patent EP1730121B1)
- Step 1: The pyrimidine intermediate is reacted with an acid catalyst such as polyphosphoric acid ethyl ester in THF or dioxane at 60–100°C for several hours to promote cyclization and esterification.
- Step 2: The resulting compound is then subjected to palladium-catalyzed cross-coupling with a tert-butylphenyl boronic acid derivative in the presence of potassium carbonate in a solvent mixture of toluene and ethanol/water at 80°C under inert atmosphere for 4–5 hours.
- Step 3: Alkylation with methyl bromoacetate is performed in THF or DMF with sodium hydride or potassium carbonate as base at room temperature to 80°C.
- Step 4: Purification is typically done by silica gel chromatography using hexanes/ethyl acetate mixtures.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Options | Comments |
|---|---|---|
| Solvents | THF, dioxane, toluene, ethanol/water mixtures | Stability and solubility are critical |
| Acid Catalysts | Polyphosphoric acid ethyl ester, acetic acid | For esterification and cyclization |
| Bases | Potassium carbonate, sodium hydride | For alkylation and deprotonation |
| Catalysts | Pd(PPh3)4, Pd(dppf)Cl2 | For Suzuki-type cross-coupling |
| Temperature Range | 0°C to 150°C | Step dependent; typically 20–100°C |
| Pressure | Atmospheric; 0.5–5 bar optional | Mostly atmospheric pressure used |
| Reaction Time | Several hours (4–24 h) | Depends on step and scale |
| Yield (Cross-coupling) | Up to 93% | High efficiency under optimized conditions |
Q & A
Q. Q1. What established synthetic routes are available for this compound, and how do reaction conditions influence yield and purity?
The compound can be synthesized via the Biginelli reaction, a multicomponent condensation involving an aromatic aldehyde (e.g., 4-(tert-butyl)benzaldehyde), a β-ketoester (e.g., methyl acetoacetate), and urea or thiourea derivatives. Key steps include:
- Catalyst selection : Concentrated HCl (4 drops) in ethanol facilitates cyclization .
- Reflux duration : Extended boiling (3–6 hours) improves intermediate formation but may require recrystallization (ethanol, twice) to achieve >95% purity .
- Solvent choice : Ethanol balances reactivity and solubility, while acetonitrile may enhance regioselectivity in substituted analogs .
Q. Q2. How can reaction conditions be optimized to improve scalability and reduce byproducts?
- Design of Experiments (DOE) : Screen catalysts (e.g., Lewis acids like FeCl₃) and solvent systems (e.g., ethanol vs. THF) to minimize side reactions .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield (e.g., 80% yield in 30 minutes under 150 W) .
- In-line purification : Employ flash chromatography or centrifugal partitioning to isolate the product from structurally similar byproducts .
Structural and Thermodynamic Characterization
Q. Q3. What advanced techniques confirm the molecular structure and crystal packing?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths (mean C–C = 0.002–0.004 Å) and dihedral angles, with R factors <0.05 indicating high accuracy .
- Solid-state NMR : Validates hydrogen bonding networks (e.g., N–H···O interactions) observed in SC-XRD .
- Differential Scanning Calorimetry (DSC) : Determines melting points (e.g., 160–165°C) and thermal stability, with decomposition observed above 200°C .
Q. Q4. How can solubility and stability be systematically evaluated for formulation studies?
- Hansen Solubility Parameters : Predict solubility in solvents like DMSO or ethyl acetate using HSPiP software .
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., <2% impurity increase) .
Data Analysis and Mechanistic Insights
Q. Q5. How should researchers address discrepancies in crystallographic data across studies?
Q. Q6. What computational methods elucidate the reaction mechanism?
- Transition state analysis : Use Gaussian 16 with B3LYP/6-31G(d) to model the Biginelli cyclization, identifying rate-limiting steps (e.g., imine formation) .
- Molecular dynamics (MD) : Simulate solvent effects on intermediate stability (e.g., ethanol stabilizes enolic intermediates) .
Advanced Analytical Challenges
Q. Q7. What chromatographic techniques resolve co-eluting impurities in purity analysis?
Q. Q8. How can in vitro bioactivity assays be designed for this compound?
- Enzyme inhibition assays : Test against cyclooxygenase-2 (COX-2) at 10 µM, using celecoxib as a positive control .
- Cytotoxicity screening : Use MTT assays on HeLa cells (IC₅₀ determination) with 48-hour exposure .
Safety and Handling
Q. Q9. What safety protocols are critical during synthesis and handling?
- Reactive intermediates : Use inert atmosphere (N₂/Ar) for thiourea derivatives to prevent oxidation .
- Storage : Store at –20°C in amber vials to avoid photodegradation; monitor via periodic FT-IR for carbonyl stability .
Computational Modeling for Applications
Q. Q10. How can molecular docking predict biological target interactions?
- AutoDock Vina : Dock the compound into COX-2 (PDB: 3LN1) with a grid box centered on the active site (25 ų). Validate binding poses using MM/GBSA scoring .
- ADMET prediction : Use SwissADME to estimate bioavailability (e.g., TPSA = 90 Ų, indicating moderate permeability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
